molecular formula C12H11NO3 B2530978 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 1780272-54-9

1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

Cat. No.: B2530978
CAS No.: 1780272-54-9
M. Wt: 217.224
InChI Key: FNYFZXAOUMHOLE-UHFFFAOYSA-N
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Description

1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is a spirocyclic compound that features a unique structure combining a cyclopropane ring with an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of N-methylisatin with triethyl phosphonoacetate and 2-bromoacetophenone . This reaction proceeds through a series of steps involving cyclization and spiro formation, often facilitated by rare-earth metal salts .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be optimized for higher yields and purity. Techniques such as flash chromatography and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic oxindoles and indoline derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to bind to specific receptors and enzymes, modulating their activity. Pathways involved include inhibition of cell cycle progression and enzyme inhibition .

Properties

IUPAC Name

1'-methyl-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-9-5-3-2-4-7(9)12(11(13)16)6-8(12)10(14)15/h2-5,8H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYFZXAOUMHOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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